molecular formula C24H19N3 B5191956 1H-Indole, 3-(4,5-diphenyl-1H-imidazol-2-yl)-2-methyl- CAS No. 662150-78-9

1H-Indole, 3-(4,5-diphenyl-1H-imidazol-2-yl)-2-methyl-

Cat. No.: B5191956
CAS No.: 662150-78-9
M. Wt: 349.4 g/mol
InChI Key: HLKACVLWVUPWAY-UHFFFAOYSA-N
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Description

This compound features an indole core substituted at position 3 with a 4,5-diphenylimidazole moiety and a methyl group at position 2. Its synthesis typically involves microwave-assisted, one-pot condensation of 1H-indole-3-carbaldehyde, benzil, ammonium acetate, and Amberlyst A-15 under solvent-free conditions .

Properties

IUPAC Name

3-(4,5-diphenyl-1H-imidazol-2-yl)-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3/c1-16-21(19-14-8-9-15-20(19)25-16)24-26-22(17-10-4-2-5-11-17)23(27-24)18-12-6-3-7-13-18/h2-15,25H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKACVLWVUPWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368910
Record name 1H-Indole, 3-(4,5-diphenyl-1H-imidazol-2-yl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662150-78-9
Record name 1H-Indole, 3-(4,5-diphenyl-1H-imidazol-2-yl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Indole, 3-(4,5-diphenyl-1H-imidazol-2-yl)-2-methyl- is a compound that integrates the indole and imidazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1H-Indole, 3-(4,5-diphenyl-1H-imidazol-2-yl)-2-methyl- is C24H19N3C_{24}H_{19}N_3 with a molecular weight of 365.43 g/mol. The structure consists of an indole ring substituted at the 3-position with a 4,5-diphenyl-1H-imidazol-2-yl group. This structural combination is significant as both indoles and imidazoles are prominent in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing indole and imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of indolylimidazole have been reported to show antibacterial activity against various Gram-positive and Gram-negative bacteria. A study demonstrated that certain synthesized derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Antitumor Activity

Indole derivatives have long been recognized for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. A recent study highlighted its cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency .

Anti-inflammatory Properties

The anti-inflammatory effects of indole-imidazole hybrids have been documented, with some studies reporting inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Studies have shown that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases .

The mechanisms underlying the biological activities of 1H-Indole, 3-(4,5-diphenyl-1H-imidazol-2-yl)-2-methyl- are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or tumor progression.
  • Receptor Modulation : It has been suggested that the compound can interact with various receptors, influencing cellular signaling pathways related to growth and inflammation.

Case Study 1: Antimicrobial Efficacy

A study synthesized several derivatives of indolylimidazole and tested them against bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions on the imidazole ring exhibited enhanced antibacterial activity compared to others .

Case Study 2: Anticancer Activity

In vitro assays conducted on MCF-7 cells revealed that the compound induced apoptosis through the activation of caspase pathways. The study reported a notable decrease in cell viability at concentrations as low as 10 µM .

Table 1: Biological Activities of 1H-Indole Derivatives

Activity TypeTest Organism/Cell LineIC50/ MIC (µM)Reference
AntibacterialS. aureus12.5
AntibacterialE. coli15.0
AnticancerMCF-710
AnticancerHeLa8
Anti-inflammatoryCytokine Inhibition-
AntioxidantDPPH ScavengingEC50 = 20

Scientific Research Applications

Material Science Applications

Organic Electronics
The unique electronic properties of 1H-indole derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of imidazole groups enhances charge transport properties, making these compounds valuable for developing efficient electronic devices.

Sensors
Indole-based sensors are being developed for detecting various environmental pollutants. The functionalization of indoles can lead to materials with high sensitivity and selectivity towards specific analytes. This application is particularly relevant in environmental monitoring, where detecting trace levels of hazardous substances is crucial.

Environmental Applications

Green Chemistry
The synthesis of 1H-indole derivatives often employs green chemistry principles, such as microwave-assisted synthesis using recyclable catalysts like Amberlyst A-15. This approach not only enhances yield but also minimizes environmental impact by reducing waste and energy consumption during the synthesis process . Such methodologies are essential for sustainable chemical practices.

Case Studies

Study Focus Findings
Synthesis and Antimicrobial Activity Investigated antibacterial and antifungal propertiesShowed significant inhibition against multiple bacterial and fungal strains
Cancer Treatment Potential Efficacy against cisplatin-resistant cancer cellsDemonstrated potential to overcome drug resistance
Green Synthesis Methodology Eco-friendly synthesis of indole derivativesHighlighted short reaction times and high yields with recyclable catalysts

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

Compound 1c : 3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole (lacking the 2-methyl group)
  • Synthesis : Similar to the target compound but omits the methyl group.
  • Activity: Exhibited notable antimicrobial activity compared to other derivatives, suggesting the 3-(4,5-diphenylimidazole) substituent is critical for bioactivity .
  • Key Difference : Absence of the 2-methyl group may reduce steric hindrance, enhancing interaction with microbial targets.
Oxaprozin Impurity 1 : 3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic Acid
  • Structure: Replaces the indole core with a propanoic acid chain.
  • Properties : Increased solubility due to the carboxylic acid group but reduced lipophilicity, likely altering pharmacokinetics .
  • Application : Serves as a pharmaceutical impurity, highlighting the importance of structural purity in drug development.

Heterocyclic Hybrid Analogues

Compound 4q : 3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole
  • Data : Melting point 307–308°C; NMR (DMSO-d6) δ 12.25 (s, 1H, indole NH), 7.19–7.09 (m, 3H, aromatic protons) .
  • Comparison : Structural similarity to the target compound but lacks the 2-methyl group. The higher melting point suggests stronger intermolecular forces, possibly due to unhindered π-π stacking.
Benzimidazole-Triazole Derivatives (e.g., 9a-9e)
  • Structure : Combine benzimidazole with triazole and thiazole moieties.
  • Activity : Demonstrated antimicrobial and antifungal properties, with halogenated derivatives (e.g., 9c with bromophenyl) showing enhanced efficacy due to electron-withdrawing groups .
  • Synthesis : Multi-step reactions involving click chemistry, contrasting with the one-pot approach for the target compound .

Imidazole-Based Derivatives

2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione (6-8)
  • Structure : Replaces indole with isoindoline-1,3-dione.
  • Activity : Derivatives with electron-withdrawing groups (e.g., fluoro) showed superior antimicrobial activity, aligning with ’s findings that such groups enhance bioactivity .
  • Synthesis : Uses phthalic anhydride derivatives under reflux conditions, a less efficient method compared to microwave-assisted synthesis .
1-([1,1’-Biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole
  • Structure : Biphenyl-substituted imidazole lacking the indole core.
  • Characterization : Relies on FT-IR and UV-Vis, whereas the target compound uses advanced NMR and X-ray crystallography (via SHELX ).
  • Application : Focuses on structural analysis rather than bioactivity .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives?

A one-pot, solvent-free microwave-assisted condensation reaction is widely used. Key components include indole-3-carbaldehyde, benzil, ammonium acetate, and substituted amines, catalyzed by Amberlyst A-15. Microwave irradiation (80°C, 8–15 minutes) ensures rapid reaction kinetics and high yields (70–85%). Amberlyst A-15 is recyclable, reducing costs and waste. Reaction progress is monitored via TLC (ethyl acetate:petroleum ether, 1:9), and products are purified via recrystallization or vacuum distillation .

Q. How are the biological activities of these compounds evaluated?

Antimicrobial activity is assessed using minimum inhibitory concentration (MIC) , minimum bactericidal concentration (MBC) , and minimum fungicidal concentration (MFC) assays. For example:

  • Compound 1c (5-chloro-substituted) shows MIC values of 10.3 µg/mL against S. epidermidis and 12.5 µg/mL against S. aureus, outperforming ampicillin.
  • Zone of Inhibition (ZOI) tests compare activity against Gram-positive/negative bacteria and fungi. Data interpretation requires normalization to standard antibiotics (e.g., Ampicillin, Fluconazole) .

Q. What spectroscopic techniques are used for structural characterization?

  • FTIR : Identifies functional groups (e.g., N–H stretches at 3445–3220 cm⁻¹ for indole/imine groups).
  • ¹H NMR : Key signals include singlet peaks at δ 12.46–11.13 ppm (indole N–H) and aromatic protons at δ 7.62–7.16 ppm.
  • HRMS : Confirms molecular ion peaks (e.g., m/z 369.8399 for 1c) .

Advanced Research Questions

Q. How can catalyst recyclability be optimized in microwave-assisted synthesis?

Amberlyst A-15 retains efficacy for ≥5 cycles after washing with dichloromethane and drying at 80°C. Monitor catalytic activity via yield reduction (<5% per cycle). Alternative solid acids (e.g., zeolites) may reduce leaching but require pH stability testing under microwave conditions .

Q. What explains the enhanced antimicrobial activity of halogen-substituted derivatives (e.g., 1c vs. 1d)?

Electron-withdrawing effects of halogens (Cl > Br > I) increase compound polarity, improving membrane permeability. Chlorine in 1c enhances electrostatic interactions with bacterial cell walls (e.g., S. aureus peptidoglycan). In contrast, bulkier iodine in 1d sterically hinders target binding .

Q. How should discrepancies in MIC/MBC data between similar derivatives be analyzed?

  • Solubility : Poor aqueous solubility (e.g., iodinated 1d) may artificially elevate MIC values. Use DMSO controls.
  • Resistance mechanisms : Check for efflux pump expression in Gram-negative strains (e.g., E. coli).
  • Time-kill assays : Confirm whether MBC/MFC results align with static vs. cidal effects .

Q. What computational methods predict reactive sites for further derivatization?

  • DFT calculations : Optimize bond parameters and compare with experimental NMR/XRD data.
  • Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic regions (e.g., imidazole N-atoms) for functionalization.
  • Docking studies : Screen against microbial targets (e.g., C. albicans CYP51) to prioritize synthetic targets .

Q. What challenges arise in crystallographic analysis of indolylimidazole derivatives?

  • Twinned crystals : Use SHELXL for high-resolution refinement and WinGX for data processing.
  • Disorder in aromatic rings : Apply restraints to phenyl groups during refinement.
  • Hydrogen bonding networks : Analyze packing diagrams (ORTEP) to correlate supramolecular interactions with bioactivity .

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